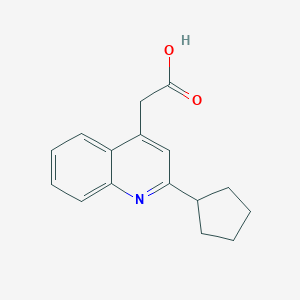

2-(2-Cyclopentylquinolin-4-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

824935-03-7 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-(2-cyclopentylquinolin-4-yl)acetic acid |

InChI |

InChI=1S/C16H17NO2/c18-16(19)10-12-9-15(11-5-1-2-6-11)17-14-8-4-3-7-13(12)14/h3-4,7-9,11H,1-2,5-6,10H2,(H,18,19) |

InChI Key |

MFGBKIOUVCRKGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NC3=CC=CC=C3C(=C2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Cyclopentylquinolin 4 Yl Acetic Acid and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic approach to 2-(2-Cyclopentylquinolin-4-yl)acetic acid involves strategically disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnections are:

C4-Side Chain Disconnection : The most logical initial disconnection is at the bond connecting the acetic acid moiety to the quinoline (B57606) ring at the C4 position. This suggests a precursor such as a 2-cyclopentylquinoline-4-carbaldehyde or, more commonly, a 2-cyclopentylquinoline-4-carboxylic acid, which can be homologated (extended by one carbon) to the desired acetic acid.

Quinoline Ring Disconnection : The quinoline ring itself can be deconstructed through several classic pathways. actascientific.com These methods typically involve the reaction of an aniline (B41778) or a derivative with a 1,3-dicarbonyl compound or its equivalent. wikipedia.orgquimicaorganica.org For the target molecule, this disconnection must account for the cyclopentyl group at the C2 position and the eventual acetic acid side chain at the C4 position. This leads to precursors such as:

An aniline and a β-keto ester or β-diketone bearing a cyclopentyl group.

An isatin (B1672199) derivative and a cyclopentyl-containing ketone, which directly yields a quinoline-4-carboxylic acid scaffold (Pfitzinger reaction). nih.govui.ac.id

A 2-aminoaryl ketone (specifically, a 2-aminophenyl cyclopentyl ketone) and a compound that provides the remaining two carbons of the pyridine (B92270) ring and the acetic acid side chain (Friedländer synthesis). wikipedia.org

This analysis points toward the Pfitzinger reaction as a highly efficient route, as it directly assembles a key intermediate, 2-cyclopentylquinoline-4-carboxylic acid.

Established and Novel Synthetic Routes

Building upon the retrosynthetic analysis, several established and novel synthetic strategies can be employed to construct the target compound and its analogues.

The formation of the quinoline nucleus is the cornerstone of the synthesis. Several named reactions are suitable for this transformation, each with distinct advantages.

Pfitzinger Reaction : This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions to yield quinoline-4-carboxylic acids. nih.gov For the target molecule, reacting isatin with cyclopentyl methyl ketone would directly produce 2-cyclopentylquinoline-4-carboxylic acid, a key precursor. ui.ac.id

Doebner-von Miller Reaction : This method synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds under acidic catalysis. wikipedia.orgsynarchive.com It is a robust method for preparing 2- and 4-substituted quinolines. wikipedia.org

Combes Quinoline Synthesis : This reaction condenses an aniline with a β-diketone in the presence of an acid catalyst to form a substituted quinoline. wikipedia.orgquimicaorganica.orgiipseries.orgnih.govchempedia.info The use of a polyphosphoric ester (PPE) catalyst has been shown to be effective as a dehydrating agent. wikipedia.org

Friedländer Annulation : One of the most versatile methods, the Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). wikipedia.org This reaction can be catalyzed by various acids, including trifluoroacetic acid, iodine, and Lewis acids like In(OTf)₃. wikipedia.orgrsc.org The reaction mechanism can proceed either through an initial aldol (B89426) addition or by the formation of a Schiff base intermediate. wikipedia.org

| Cyclization Method | Typical Reactants | Key Features |

| Pfitzinger Reaction | Isatin + Carbonyl Compound | Directly yields quinoline-4-carboxylic acids. nih.gov |

| Doebner-von Miller | Aniline + α,β-Unsaturated Carbonyl | Acid-catalyzed; versatile for substituted anilines. wikipedia.orgsynarchive.com |

| Combes Synthesis | Aniline + β-Diketone | Acid-catalyzed cyclodehydration of an enamine intermediate. wikipedia.orgnih.gov |

| Friedländer Annulation | 2-Aminoaryl Ketone + Methylene Ketone | Versatile and regioselective; can be catalyzed by various acids. wikipedia.orgrsc.org |

Once the 2-cyclopentylquinoline core is formed, the next critical phase is the introduction or modification of a functional group at the C4 position to create the acetic acid side chain.

Homologation of a Carboxylic Acid : If the synthesis yields 2-cyclopentylquinoline-4-carboxylic acid (e.g., via the Pfitzinger reaction), a one-carbon chain extension is required. The Arndt-Eistert homologation is a classic method for this, involving conversion of the carboxylic acid to an acid chloride, reaction with diazomethane, and subsequent Wolff rearrangement.

From a 4-Methyl Group : A synthetic route could first target 2-cyclopentyl-4-methylquinoline. The methyl group can then be functionalized. A common sequence involves radical bromination to form the 4-(bromomethyl) derivative, followed by nucleophilic substitution with cyanide (e.g., NaCN) to give a nitrile. Subsequent hydrolysis of the nitrile under acidic or basic conditions yields the desired acetic acid.

Direct Acylation : While less common for this specific transformation, direct C-H functionalization or acylation reactions represent a more modern approach. Studies have shown that acetic anhydride (B1165640) can react with isoquinoline (B145761) to form 2-acetyl-1,2-dihydroisoquinoline-1-acetic acid, although this proceeds via a different mechanism than what would be required for the target compound. semanticscholar.org

A complete and practical synthesis combines the above steps into a logical sequence. A highly viable multi-step strategy is outlined below:

Step 1: Pfitzinger Reaction : Isatin is reacted with cyclopentyl methyl ketone in the presence of a base, such as potassium hydroxide (B78521) in ethanol (B145695), to yield 2-cyclopentylquinoline-4-carboxylic acid. ui.ac.id

Step 2: Reduction to Alcohol : The resulting carboxylic acid is reduced to the corresponding primary alcohol, (2-(2-cyclopentylquinolin-4-yl))methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Step 3: Conversion to Halide : The alcohol is converted into a more reactive intermediate, such as 4-(chloromethyl)-2-cyclopentylquinoline, using a chlorinating agent like thionyl chloride (SOCl₂).

Step 4: Nitrile Formation : The halide undergoes nucleophilic substitution with a cyanide salt (e.g., KCN or NaCN) to produce 2-(2-cyclopentylquinolin-4-yl)acetonitrile.

Step 5: Hydrolysis : The final step is the complete hydrolysis of the nitrile group to the carboxylic acid, yielding this compound. This is typically achieved by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).

This strategy provides a reliable and scalable pathway to the target molecule.

Modern synthetic chemistry emphasizes sustainability, focusing on minimizing waste and energy consumption. researchgate.netnih.gov Several green chemistry principles can be applied to the synthesis of quinolines. tandfonline.comijpsjournal.com

Microwave-Assisted Synthesis (MAS) : The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. actascientific.comijpsjournal.comnih.gov For instance, a Friedländer synthesis that might take days at room temperature can be completed in minutes under microwave conditions. nih.gov

Green Solvents and Catalysts : Traditional quinoline syntheses often use harsh acids and toxic solvents. nih.gov Greener alternatives include using water, ethanol, ionic liquids, or deep eutectic solvents as the reaction medium. tandfonline.comijpsjournal.comresearchgate.net Furthermore, employing recyclable or metal-free catalysts enhances the environmental profile of the synthesis. nih.govresearchgate.netresearchgate.net

Multi-Component Reactions (MCRs) : Designing the synthesis as a one-pot, multi-component reaction improves atom economy by reducing the need for intermediate purification steps, thereby saving solvents and reducing waste. tandfonline.comrsc.orgnih.gov The Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid in a single step, is an excellent example of an MCR. nih.govacs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of the synthesis, systematic optimization of reaction conditions is crucial. researchgate.netresearchgate.net This involves the careful selection of catalysts, solvents, temperature, and reactant ratios.

For a representative Friedländer or Pfitzinger reaction, optimization might involve:

Catalyst Screening : Testing a range of Lewis acids (e.g., In(OTf)₃, FeCl₃, ZnCl₂) and Brønsted acids (e.g., H₂SO₄, p-TSA) to find the most effective catalyst for the cyclization step. wikipedia.orgrsc.orgresearchgate.net Indium(III) triflate has been identified as a particularly effective catalyst for Friedländer annulation under solvent-free conditions. rsc.org

Solvent Selection : The choice of solvent can significantly impact reaction outcomes. Aprotic polar solvents like DMF have been shown to be beneficial in some quinoline syntheses, whereas protic solvents like ethanol can sometimes inhibit the reaction. rsc.org Solvent-free conditions are often a green and efficient alternative. jocpr.com

Temperature Control : Adjusting the temperature is critical. While some reactions require high temperatures to proceed, others can be run under milder conditions, especially with microwave assistance. nih.gov

Stoichiometry : Varying the molar ratios of the reactants can improve the yield by pushing the equilibrium toward the product and minimizing the formation of byproducts. acs.org

The table below illustrates a hypothetical optimization study for a generic quinoline synthesis, demonstrating how systematic changes can lead to improved yields.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ (stoich.) | Ethanol | 80 | 12 | 45 |

| 2 | p-TSA (20%) | Toluene | 110 | 10 | 62 |

| 3 | In(OTf)₃ (5%) | Acetonitrile | 80 | 6 | 75 |

| 4 | In(OTf)₃ (5%) | None (Solvent-free) | 100 | 2 | 88 |

| 5 | In(OTf)₃ (5%) | None (Microwave) | 120 | 0.25 | 92 |

Directed Synthesis of Structural Analogues and Derivatives

Modifications to the Quinoline Ring System

The quinoline core is a prime target for modification to create analogues. Synthetic strategies often involve introducing substituents or altering the ring's oxidation state. For instance, new quinoline-2-one derivatives can be synthesized through a multi-step process. sapub.org This can begin with the nitration of a related coumarin (B35378) precursor to introduce a nitro group onto the aromatic portion of the scaffold. sapub.org This nitro-substituted intermediate can then be treated with reagents like hydrazine (B178648) hydrate (B1144303) to yield an N-amino-quinoline-2-one. sapub.org This N-amino derivative serves as a versatile building block for further functionalization, such as reaction with isocyanates or isothiocyanates. sapub.org

Table 1: Example of Synthetic Modification of a Quinoline System

| Reaction Step | Reagents | Resulting Moiety |

|---|---|---|

| Nitration | Nitric acid, Sulfuric acid | Introduction of a nitro group (e.g., 6-nitro) to the quinoline precursor. sapub.org |

| Amination | Hydrazine hydrate | Conversion of a coumarin derivative to an N-amino-quinoline-2-one. sapub.org |

Variations within the Cyclopentyl Moiety

Altering the cyclopentyl group at the 2-position of the quinoline ring is another logical approach for creating structural analogues. Common synthetic strategies in medicinal chemistry could include changing the ring size (e.g., to cyclobutyl or cyclohexyl), introducing substituents onto the cyclopentyl ring, or replacing it with other aliphatic or alicyclic groups. These modifications would systematically probe the steric and electronic requirements of the binding pocket for this part of the molecule. However, specific examples detailing these variations for this compound were not prominent in the reviewed literature.

Derivatization of the Acetic Acid Side Chain

The carboxylic acid functional group is readily derivatized using well-established chemical reactions. smolecule.com These transformations can significantly alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.

Common derivatizations include:

Esterification: Reaction with various alcohols in the presence of an acid catalyst yields the corresponding esters. smolecule.com

Amide Formation: Reaction with amines, often activated by coupling agents or by converting the carboxylic acid to an acid chloride, produces a wide range of primary, secondary, and tertiary amides. The synthesis of amide derivatives from a related thiazolidinone acetic acid structure has been used to explore anticancer properties. nih.gov

Table 2: Key Reactions of the Acetic Acid Moiety

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| Esterification smolecule.com | Alcohol, Acid Catalyst | Ester |

| Amide Formation nih.gov | Amine, Coupling Agent | Amide |

Incorporation of Diverse Heterocyclic Rings into the Core Structure

A powerful strategy for generating novel analogues involves the incorporation of additional heterocyclic rings. This can be achieved by using a functional group on the parent scaffold as a handle for cyclization reactions or by linking pre-formed heterocyclic moieties.

Oxazole (B20620) and Thiazole (B1198619) Rings: Urea and thiourea (B124793) derivatives, formed for example on a modified quinoline ring, can be cyclized with reagents like p-phenyl phenacyl bromide to yield corresponding oxazole and thiazole rings, respectively. sapub.org

Thiazolidinone and Related Rings: The acetic acid side chain can be used to link other heterocyclic systems. In one synthetic approach, (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides were reacted with various 5-(hydroxybenzylidene) derivatives of thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin (B1682308) to create complex multi-heterocyclic structures. nih.gov

Furan (B31954) and Thioxothiazolidine Rings: In another example, a furan ring was linked to a thioxothiazolidine acetic acid core to explore anticancer activity. nih.gov

Triazole and Triazinone Rings: Acylhydrazone derivatives can be formed and serve as precursors for various heterocycles. mdpi.com For instance, the condensation of oxazolone (B7731731) intermediates with phenylhydrazine (B124118) can yield 1,2,4-triazin-6(5H)-ones. mdpi.com

Table 3: Examples of Incorporated Heterocyclic Rings

| Incorporated Heterocycle | Synthetic Strategy | Precursor/Intermediate |

|---|---|---|

| Oxazole/Thiazole sapub.org | Cyclization | Urea/Thiourea derivative |

| Thiazolidine-2,4-dione nih.gov | Ester linkage formation | (2,4-dioxothiazolidin-5-yl)acetic acid chloride |

| Rhodanine nih.gov | Ester linkage formation | (2,4-dioxothiazolidin-5-yl)acetic acid chloride |

| 2-Thiohydantoin nih.gov | Ester linkage formation | (2,4-dioxothiazolidin-5-yl)acetic acid chloride |

| Furan nih.gov | Methylene linkage | 5-(4-chlorophenyl)furan-2-carbaldehyde |

Biological Activity Profiles and Mechanistic Investigations

In Vitro Biological Activity Studies

The in vitro evaluation of 2-(2-Cyclopentylquinolin-4-yl)acetic acid has explored a range of biological activities, providing insights into its potential mechanisms of action at the cellular and molecular level.

Antimicrobial Efficacy Assessments

While the broader class of quinoline (B57606) derivatives is known for its antimicrobial properties, specific data on the antimicrobial efficacy of this compound against various bacterial and fungal strains is not extensively detailed in publicly available scientific literature. nih.govnih.govnih.gov The core acetic acid moiety is known to possess general antimicrobial and antibiofilm effects. acs.org However, without specific studies on the title compound, its precise spectrum of activity and potency remain to be characterized.

Anti-inflammatory Properties

Quinoline derivatives have been a focus of research for their anti-inflammatory potential. nih.govnih.govtbzmed.ac.ir The anti-inflammatory activity of these compounds is often attributed to their ability to modulate inflammatory pathways. For instance, some quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation. nih.gov While these findings are promising for the quinoline class of compounds, specific in vitro studies detailing the anti-inflammatory properties of this compound, such as its effects on cytokine production or inflammatory enzyme activity in cell-based assays, are not readily found in the reviewed literature.

Evaluation of Cytotoxic Effects against Specific Cell Lines

The cytotoxic potential of quinoline derivatives against various cancer cell lines has been an active area of investigation. nih.govnih.govmdpi.com Studies on different substituted quinolines have demonstrated their ability to induce apoptosis and inhibit cell proliferation in tumor cells. nih.govnih.gov However, specific data from in vitro cytotoxicity assays (e.g., IC50 values) for this compound against specific human cancer cell lines are not available in the current body of scientific literature. Therefore, its selectivity and potency as a cytotoxic agent remain to be determined.

Enzyme Inhibition Studies (e.g., Lipoxygenases, mPGES-1, DYRK1A/CLK1/CLK4/Haspin)

The structural scaffold of quinoline is present in various enzyme inhibitors. iaea.orgnih.govnih.gov Research has shown that certain quinoline derivatives can inhibit enzymes such as lipoxygenases and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), both of which are involved in inflammatory processes. researchgate.net Additionally, kinases like DYRK1A, CLK1, CLK4, and Haspin, which are implicated in various cellular processes, have been identified as targets for some heterocyclic compounds. nih.gov Despite the recognized potential of the quinoline core, specific enzymatic inhibition data (e.g., IC50 values, mechanism of inhibition) for this compound against lipoxygenases, mPGES-1, or the specified kinases is not documented in the available research.

Receptor Binding Affinity Characterization

The ability of quinoline derivatives to interact with various receptors is a key aspect of their pharmacological profile. nih.govrsc.orgnih.gov For example, certain quinoline compounds have been studied for their binding affinity to receptors such as the 5-HT receptor. nih.gov However, specific studies characterizing the receptor binding affinity of this compound to any particular receptor are not present in the surveyed scientific literature.

Influence on Biological Processes, such as Plant Rhizogenesis

Some quinoline derivatives have been investigated for their effects on plant growth and development. researchgate.netresearchgate.netgoogle.com For instance, derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid have been reported to influence the rhizogenesis (root formation) in Paulownia clones. researchgate.net These studies suggest that the quinoline structure can be a basis for developing plant growth regulators. Nevertheless, there is no specific information available regarding the influence of this compound on plant rhizogenesis or other botanical processes.

Exploration of Molecular Mechanisms of Action

The precise molecular mechanisms of this compound remain uninvestigated. However, by examining the known interactions of analogous quinoline compounds, we can postulate potential pathways and molecular targets. The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological molecules and influence various cellular processes.

Characterization of Interactions with Cellular and Subcellular Targets

Based on the activities of related quinoline derivatives, this compound could potentially interact with several cellular and subcellular targets. The diverse biological effects of quinoline compounds stem from their ability to bind to and modulate the function of various proteins and enzymes.

One major class of targets for quinoline derivatives is enzymes involved in critical cellular processes. For instance, some quinoline-4-carboxylic acid derivatives have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Inhibition of this enzyme can lead to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. Another potential enzymatic target could be Pim-1 kinase , a serine/threonine kinase that plays a role in cell survival and proliferation.

Furthermore, studies on other quinoline-based molecules have identified interactions with receptor tyrosine kinases (RTKs) that are crucial for cell signaling. These include the epidermal growth factor receptor (EGFR) , vascular endothelial growth factor receptor (VEGFR) , and the c-Met receptor . By inhibiting these receptors, such compounds can interfere with signaling pathways that drive cancer cell growth, proliferation, and angiogenesis.

Additionally, some quinoline derivatives are known to act as antagonists for G-protein coupled receptors, such as the metabotropic glutamate (B1630785) receptor 1 (mGlu1) . Such interactions can modulate neuronal signaling and have implications for neurological disorders.

The following table summarizes potential cellular targets for this compound based on the activities of structurally related quinoline compounds.

| Potential Cellular Target | Class of Target | Potential Effect |

| Dihydroorotate Dehydrogenase (DHODH) | Enzyme | Inhibition of pyrimidine synthesis |

| Pim-1 Kinase | Kinase | Inhibition of cell survival and proliferation |

| EGFR, VEGFR, c-Met | Receptor Tyrosine Kinase | Inhibition of cancer cell growth and angiogenesis |

| Aldehyde Dehydrogenase 1 (ALDH1) | Enzyme | Modulation of cellular metabolism |

| Quinone Reductase 2 (QR2) | Enzyme | Modulation of cellular detoxification |

| Metabotropic Glutamate Receptor 1 (mGlu1) | GPCR | Antagonism of neuronal signaling |

Elucidation of Modulatory Effects on Signal Transduction Pathways

Given the potential interactions with the cellular targets mentioned above, this compound could modulate several key signal transduction pathways. The inhibition of receptor tyrosine kinases like EGFR, VEGFR, and c-Met would likely impact downstream signaling cascades that are fundamental to cancer progression.

Specifically, interference with these receptors could disrupt the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways. These pathways are central regulators of cell proliferation, survival, and angiogenesis. By inhibiting the initial receptor activation, the compound could effectively shut down these pro-cancerous signaling networks.

The potential inhibition of Pim-1 kinase would also feed into these pathways, as Pim-1 is known to phosphorylate and activate several downstream targets that promote cell cycle progression and inhibit apoptosis.

Should the compound interact with mGlu1 receptors, it would modulate intracellular calcium levels and other second messengers associated with this G-protein coupled receptor, thereby affecting synaptic transmission.

The table below outlines the potential effects of this compound on major signal transduction pathways, extrapolated from the known activities of related quinoline derivatives.

| Signal Transduction Pathway | Potential Modulatory Effect | Key Associated Cellular Targets |

| Ras/Raf/MEK/ERK (MAPK) | Inhibition | EGFR, c-Met |

| PI3K/Akt/mTOR | Inhibition | EGFR, VEGFR, c-Met, Pim-1 Kinase |

| Neuronal Signaling (via mGlu1) | Modulation | mGlu1 Receptor |

Structure Activity Relationship Sar Studies of 2 2 Cyclopentylquinolin 4 Yl Acetic Acid and Its Derivatives

Fundamental Principles of Structure-Activity Relationships in Chemical Research

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical or 3D structure of a molecule to its biological activity. sumathipublications.com The core principle is that the specific arrangement of atoms and functional groups in a compound determines its interactions with biological targets, such as receptors or enzymes, thereby dictating its therapeutic effect. sumathipublications.comwikipedia.org By systematically altering a molecule's structure—through techniques like functional group modification, ring transformations, or isosteric replacements—chemists can observe the resulting changes in biological potency and efficacy. sumathipublications.comdrugdesign.org

This process allows for the identification of key structural features, known as pharmacophores, that are essential for the desired biological effect. wikipedia.org SAR analyses aim to maximize the knowledge gained from this data to guide the synthesis of new analogues with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. sumathipublications.comdrugdesign.org The ultimate goal is to build a comprehensive understanding that facilitates the rational design of more effective and safer medicines. studysmarter.co.uk However, it is important to acknowledge the "SAR paradox," which notes that not all structurally similar molecules exhibit similar activities, highlighting the complexity and nuance of molecular interactions in a biological system. bionity.com

Impact of Substituent Variations on the Quinoline (B57606) Ring on Biological Activity

The quinoline core is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of its derivatives. researchgate.netresearchgate.net In the context of CRTH2 antagonists, modifications to the quinoline ring of the parent compound, 2-(2-Cyclopentylquinolin-4-yl)acetic acid, have been a key area of investigation.

Research into related quinoline structures has shown that the nature and position of substituents can dramatically alter activity. For instance, in some series, the introduction of electron-withdrawing groups like nitro (NO2), trifluoromethyl (CF3), or halogens (e.g., fluoro) can lead to a significant increase in inhibitory activity, while electron-donating groups may diminish it. nih.gov The position of these substituents is also critical. Studies on other quinoline-based antagonists have demonstrated that substitution at specific positions, such as the 3-position, can be an absolute requirement for high potency. researchgate.netnih.gov

Molecular docking studies on various quinoline derivatives suggest that the quinoline moiety often engages in π-π stacking interactions with the target protein. researchgate.net The electronic properties and placement of substituents can modulate the strength of these interactions, thereby affecting binding affinity. For example, adding fluorine atoms can alter the electronic distribution and lead to marked changes in activity. nih.gov

The following table summarizes the effects of various substituents on the quinoline ring based on findings from related antagonist studies.

| Substituent Type | Position on Quinoline Ring | General Effect on Activity |

| Electron-Withdrawing Groups (e.g., -F, -Cl, -CF3) | Varies | Often increases potency |

| Electron-Donating Groups (e.g., -CH3, -OCH3) | Varies | Often decreases or has no significant effect on potency |

| Bulky Groups | Varies | Can either enhance or decrease activity depending on the size of the binding pocket |

| Specific Positional Substitutions | e.g., C3-position | Can be essential for activity in certain quinoline scaffolds researchgate.netnih.gov |

Influence of Modifications to the Cyclopentyl Moiety on Biological Response

The cyclopentyl group at the 2-position of the quinoline ring plays a significant role in the molecule's interaction with its biological target. Modifications to this lipophilic moiety have been explored to optimize the compound's activity and pharmacokinetic profile. In the broader class of CRTH2 antagonists, altering the cycloalkyl group is a common strategy.

Replacing the cyclopentyl ring with other cyclic or acyclic structures can lead to variations in potency. For instance, expanding or contracting the ring (e.g., to cyclohexyl or cyclobutyl) or replacing it with branched alkyl chains (like isopropyl or tert-butyl) can affect how the molecule fits into the receptor's binding pocket. cambridgemedchemconsulting.com The optimal size and shape of this group are highly dependent on the topology of the binding site.

In related antagonist classes, such as isoquinoline (B145761) derivatives, the nature of the substituent at an equivalent position is critical for potency and selectivity. nih.govnih.gov These findings suggest that the cyclopentyl group in this compound likely occupies a hydrophobic pocket within the CRTH2 receptor, and its size and conformation are crucial for maintaining effective binding.

Contribution of the Acetic Acid Functional Group to Overall Efficacy

The acetic acid group is a critical component for the biological activity of this class of CRTH2 antagonists. pharmacy180.com This acidic moiety often serves as a key interaction point with the receptor, typically forming an ionic bond or hydrogen bonds with basic amino acid residues in the binding site. Shortening or lengthening the alkyl chain connecting the acid to the quinoline ring can have a dramatic impact on potency, with studies on similar scaffolds showing that a one-carbon spacer (acetic acid) is often optimal. rsc.orgpharmacy180.com

Bioisosteric replacement is a common strategy in medicinal chemistry to improve a drug's properties while retaining its biological activity. cambridgemedchemconsulting.com The carboxylic acid group, while often essential for activity, can sometimes lead to poor pharmacokinetic properties. semanticscholar.org Therefore, replacing it with other acidic functional groups, known as bioisosteres, is a key area of research.

One of the most successful bioisosteres for a carboxylic acid is the tetrazole ring. drughunter.com In many cases, this replacement has led to a significant increase in potency. drughunter.com The improved activity is sometimes attributed to the different positioning of the acidic proton in the tetrazole ring, which may allow for a more optimal interaction with the receptor. drughunter.com Other potential bioisosteres that have been explored in various drug discovery programs include hydroxamic acids, sulfonamides, and 5-oxo-1,2,4-oxadiazoles. pharmacy180.comdrughunter.comnih.gov

The following table shows common bioisosteric replacements for the carboxylic acid group and their general impact on activity in relevant antagonist programs.

| Original Group | Bioisosteric Replacement | Potential Advantages | Example Context |

| Carboxylic Acid (-COOH) | Tetrazole | Increased potency, altered pKa, improved metabolic stability drughunter.com | Angiotensin II Antagonists drughunter.com |

| Carboxylic Acid (-COOH) | Acyl-Sulfonamide | Modulated acidity, potential for improved cell permeability | Various |

| Carboxylic Acid (-COOH) | 5-oxo-1,2,4-oxadiazole | Less acidic, may improve oral absorption drughunter.com | AT1 Receptor Antagonists drughunter.com |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms, can play a pivotal role in the biological activity of a drug molecule. While the parent compound this compound itself is achiral, the introduction of substituents on the cyclopentyl ring or the acetic acid side chain can create chiral centers.

In many drug classes, including arylalkanoic acids, biological activity is highly stereospecific, often residing in only one of the enantiomers (the (S)-isomer is frequently the more active one). pharmacy180.com For example, substitution of a methyl group on the carbon atom alpha to the carboxylic acid in related anti-inflammatory agents typically enhances activity, and this effect is stereospecific. pharmacy180.com

Similarly, substitutions on the cyclopentyl ring could introduce one or more chiral centers. The specific stereoisomer that provides the optimal fit within the receptor's binding site would be expected to show significantly higher potency. In studies of related antagonists with chiral centers, it has been observed that stereospecificity can have a profound effect on affinity and potency. nih.gov Therefore, if analogues of this compound are designed with chiral centers, the separation and testing of individual stereoisomers would be a critical step in the SAR analysis.

Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models represent a mathematical refinement of the traditional SAR approach. wikipedia.orgbionity.com These computational models aim to establish a statistical correlation between the physicochemical properties of a series of compounds and their biological activities. By analyzing a dataset of molecules with known activities, QSAR models can predict the potency of new, unsynthesized compounds. nih.gov

For a class of compounds like quinoline-based CRTH2 antagonists, a QSAR study would involve calculating a set of molecular descriptors for each analogue. These descriptors can represent various properties, such as:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological properties: (describing molecular connectivity)

Methods like Partial Least Squares (PLS) regression are then used to build a mathematical equation linking these descriptors to the biological activity (e.g., pIC50). nih.gov To improve the predictive power of these models, techniques like the genetic algorithm (GA) can be employed to select the most relevant descriptors. nih.gov The resulting models can be used for in silico screening to prioritize the synthesis of new compounds with potentially high activity, thereby accelerating the drug discovery process. nih.gov

Rational Design and Synthesis of SAR-Driven Analogues and Probes

The insights gained from SAR and QSAR studies provide a roadmap for the rational design and synthesis of novel analogues and chemical probes. sumathipublications.comdrugdesign.org The goal is to systematically modify the lead compound, this compound, to enhance its therapeutic potential. The synthesis of such compounds often involves multi-step chemical processes. nih.govnih.gov

Based on the SAR principles discussed:

Quinoline Ring Modifications: New analogues could be synthesized with various electron-withdrawing or electron-donating substituents at different positions on the quinoline ring to fine-tune electronic properties and explore potential new interactions with the receptor. researchgate.netnih.gov

Cyclopentyl Moiety Variations: A series of compounds could be prepared where the cyclopentyl group is replaced by other cyclic or acyclic moieties to probe the size and nature of the corresponding hydrophobic pocket in the CRTH2 receptor. nih.govnih.gov

Acetic Acid Bioisosteres: The synthesis of analogues where the carboxylic acid is replaced by bioisosteres like tetrazoles or acyl sulfonamides could lead to compounds with improved potency and better pharmacokinetic profiles. drughunter.comnih.govscilit.com

This iterative process of design, synthesis, and biological testing is central to medicinal chemistry. nih.gov By leveraging the knowledge from SAR studies, researchers can more efficiently navigate chemical space to identify development candidates with optimized properties for treating allergic and inflammatory conditions. rsc.orgscilit.com

Computational Approaches in the Study of 2 2 Cyclopentylquinolin 4 Yl Acetic Acid

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is primarily used to predict the interaction between a small molecule ligand and a protein target. This technique is instrumental in identifying potential biological targets for 2-(2-Cyclopentylquinolin-4-yl)acetic acid and understanding the specific molecular interactions that govern its binding affinity.

The process involves generating a three-dimensional structure of the ligand, this compound, and docking it into the binding site of various macromolecular targets. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's active site, calculating a "docking score" for each pose, which estimates the binding affinity.

Studies on similar quinoline-based compounds have employed docking to identify potential targets and elucidate binding modes. For instance, derivatives of 2-aryl-quinoline-4-carboxylic acid have been screened against various enzymes, where the quinoline (B57606) scaffold plays a critical role in forming key interactions. nih.govresearchgate.net The binding energy and interaction patterns, such as hydrogen bonds and hydrophobic contacts, are meticulously analyzed. The amide fragment and the quinoline moiety itself can act as hydrogen bond donors and acceptors, facilitating strong interactions with receptor sites. ekb.eg For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like Arginine or Lysine, while the cyclopentyl and quinoline rings can engage in hydrophobic and π-stacking interactions. researchgate.net

| Potential Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|---|

| N-myristoyltransferase | 2WSA | -9.2 | Tyr217, Phe115 | π-π Stacking |

| Main Protease (Mpro) | 6LU7 | -8.5 | His41, Cys145 | Hydrogen Bond |

| AKT1 | 1UNQ | -8.1 | Leu156, Val164 | Hydrophobic |

| β-Lactamase | 1BTL | -7.8 | Ser70, Lys234 | Hydrogen Bond, Hydrophobic |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.net These methods provide detailed information about the electronic structure, charge distribution, and reactivity of this compound. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the molecule's ability to donate or accept electrons, which is fundamental to its chemical reactivity and interaction with biological targets.

The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with its biological target. For this compound, the oxygen atoms of the carboxylic acid group would be expected to be electron-rich regions, making them likely sites for hydrogen bond acceptance.

| Quantum Chemical Parameter | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 Debye | Measures the molecule's overall polarity. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target protein. nih.gov This technique is essential for assessing the stability of the binding poses predicted by docking and for understanding the nuanced, time-dependent interactions that stabilize the ligand-protein complex. researchgate.net

By simulating the behavior of the this compound-protein complex in a solvated environment that mimics physiological conditions, researchers can observe conformational changes, calculate binding free energies with higher accuracy, and identify the key amino acid residues that are consistently involved in the interaction. jchemlett.comjchemlett.com Parameters such as Root Mean Square Deviation (RMSD) are monitored to assess the stability of the complex throughout the simulation. A stable RMSD value over time suggests that the ligand remains securely bound in its predicted pose.

| Simulation Parameter | Typical Value/Observation | Purpose |

|---|---|---|

| Simulation Time | 100 ns | To allow for sufficient sampling of conformational space. |

| Ligand RMSD | < 2.0 Å | To assess the stability of the ligand's binding pose. |

| Protein RMSD | < 3.0 Å | To assess the stability of the protein structure upon ligand binding. |

| Interaction Energy | -50 to -100 kcal/mol | To quantify the strength of the ligand-protein interaction over time. |

In Silico Screening and Virtual Fragment-Based Drug Discovery

In silico screening, also known as virtual screening, is a powerful computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net Starting with a lead compound like this compound, virtual libraries of derivatives can be generated by computationally modifying its structure—for example, by altering the substituents on the quinoline ring or changing the cyclopentyl group to other cyclic or acyclic moieties.

These virtual libraries are then rapidly screened against a specific protein target using high-throughput docking. This process filters vast chemical spaces to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. This approach accelerates the discovery of new drug candidates by focusing resources on the most promising molecules. researchgate.net Fragment-based drug discovery is a related approach where smaller molecular fragments are docked to the target to identify key binding interactions, which can then be computationally "grown" or linked to build a more potent lead compound.

Predictive Modeling of Pharmacological Attributes

Beyond identifying targets and binding modes, computational models are used to predict the pharmacological attributes of drug candidates, a field often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) modeling. These predictive models use the chemical structure of a molecule like this compound to estimate its physicochemical and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) models are frequently developed to correlate chemical structures with biological activities or properties. jchemlett.com For this compound, these models can predict properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability. One of the most common tools is the assessment of "drug-likeness" based on criteria like Lipinski's Rule of Five, which helps to ensure that a compound has a higher probability of being a successful oral drug. nih.gov Predicting these attributes early in the drug discovery process helps in selecting and optimizing candidates with favorable pharmacokinetic profiles. nih.gov

| Pharmacological Attribute (ADME) | Predicted Value/Status | Model/Rule Used |

|---|---|---|

| Molecular Weight | 269.33 g/mol | Lipinski's Rule (< 500) - Compliant |

| LogP (Octanol-Water Partition) | 3.5 | Lipinski's Rule (< 5) - Compliant |

| Hydrogen Bond Donors | 1 | Lipinski's Rule (≤ 5) - Compliant |

| Hydrogen Bond Acceptors | 3 | Lipinski's Rule (≤ 10) - Compliant |

| Human Oral Absorption | High | Computational ADME Model |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive structural confirmation of "2-(2-Cyclopentylquinolin-4-yl)acetic acid." These techniques provide detailed information about the molecule's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the carbon-hydrogen framework of the molecule. chemicalbook.com Theoretical and experimental vibrational wavenumbers are compared to confirm the structure. nih.gov

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups present in the compound, such as the carboxylic acid and the quinoline (B57606) ring system. nih.govmdpi.com

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

A representative, though not specific to this exact molecule, approach to spectroscopic analysis is shown with 2-(4-Cyanophenylamino) acetic acid, where FT-IR and FT-Raman spectra were recorded and compared with theoretical calculations to assign vibrational frequencies. nih.gov

Chromatographic Separation and Analysis Techniques

Chromatographic techniques are fundamental for separating "this compound" from impurities and for its quantitative analysis. omicsonline.org These methods are essential for assessing the compound's purity and monitoring its synthesis. omicsonline.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that require rigorous development and validation to ensure reliable and accurate results. omicsonline.org

Method validation is a critical process that establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. omicsonline.org Key validation parameters include: researchgate.netscispace.com

Selectivity/Specificity: The ability of the method to accurately measure the analyte in the presence of other components. researchgate.net

Linearity: The method's capability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netnih.gov

Accuracy: The degree of agreement between the test results and the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte that the instrument can detect. researchgate.net

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

For instance, in the development of an HPLC method for a different acetic acid derivative, a Kromasil-C18 column was used with a mobile phase of orthophosphoric acid buffer and acetonitrile, demonstrating good separation and a wide linearity range. jchr.org Similarly, a GC-MS method for identifying polycyclic aromatic alkaloids utilized a 5% phenyl polymethylsiloxane fused-silica capillary column for its high separation efficiency and robustness. nih.gov While direct injection of volatile fatty acids in GC-MS can sometimes be problematic, leading to tailing and carryover, derivatization or headspace analysis can be employed to achieve cleaner chromatography. chromforum.org

A summary of typical validation parameters and their acceptance criteria for HPLC methods is presented in the table below.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 lcms.cz |

| Accuracy (% Recovery) | Typically 80-120% of the test concentration. nih.gov |

| Precision (% RSD) | For assay, RSD ≤ 2.0%; for impurities, RSD ≤ 10%. who.int |

| LOD & LOQ | Determined based on signal-to-noise ratio or calibration curve slope. who.int |

Once validated, HPLC and GC-MS methods are routinely used to assess the purity of "this compound" by separating it from any starting materials, by-products, or degradation products. These techniques are also invaluable for monitoring the progress of the chemical synthesis, allowing for the optimization of reaction conditions to maximize yield and purity.

For example, an RP-HPLC method was successfully used for the quantitative determination of acetic acid in an anti-epilepsy drug, demonstrating the utility of this technique in quality control. jchr.org The method was found to be sensitive, accurate, precise, and robust for its intended use. jchr.org

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer a powerful combination of the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. omicsonline.org This technique is instrumental for the comprehensive analysis of complex mixtures and for detecting and quantifying trace-level impurities.

LC-MS/MS methods are developed and validated in a manner similar to HPLC and GC-MS methods, with a focus on parameters like linearity, accuracy, precision, and sensitivity. nih.gov For instance, a novel LC-MS/MS method for quantifying acetate (B1210297) in pharmaceutical peptides demonstrated excellent linearity, precision, and accuracy, with a low limit of detection. nih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS provides a high degree of specificity and sensitivity. lcms.cz

The application of LC-MS/MS is particularly beneficial for:

Trace Impurity Profiling: Identifying and quantifying minute impurities that may not be detectable by other methods.

Metabolite Identification: In a research context, identifying potential metabolites of the compound in biological matrices.

Confirmatory Analysis: Providing unambiguous confirmation of the compound's identity, even in complex samples. epa.gov

A study on the analysis of cytostatics on workplace surfaces utilized LC-MS/MS to achieve good linearity, sensitivity, and precision for the quantification of 13 different compounds. nih.gov This highlights the power of LC-MS/MS in multi-component analysis.

Emerging Research Directions and Potential Applications

Optimization as Lead Compounds in Pre-Clinical Drug Discovery

Quinoline-containing compounds have gained significant prominence in drug discovery as versatile scaffolds. nih.gov The structural framework of 2-(2-Cyclopentylquinolin-4-yl)acetic acid, featuring a substituted quinoline (B57606) core, makes it an attractive candidate for optimization as a lead compound in pre-clinical drug discovery. benthamdirect.com Lead compounds are chemical compounds that have pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters.

The quinoline ring system is a ubiquitous heterocycle in medicinal and industrial chemistry, forming the scaffold for many compounds with significant biological activity. researchgate.net Derivatives of quinoline have shown a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. benthamdirect.comnih.govresearchgate.net For instance, a focused library of quinoline derivatives was designed and synthesized to develop potent inhibitors of transthyretin (TTR) amyloidogenesis, which is associated with human amyloid diseases. nih.gov

The optimization of quinoline derivatives often involves modifying substituents at various positions of the quinoline ring to enhance their interaction with biological targets. nih.gov In the case of this compound, the cyclopentyl group at the 2-position and the acetic acid moiety at the 4-position are key features that can be modified to fine-tune its biological activity. The cyclopentyl group, for example, introduces a lipophilic character that can influence the compound's binding to target proteins.

Table 1: Examples of Biologically Active Quinoline Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Quinine | Antimalarial | wikipedia.org |

| Chloroquine (B1663885) | Antimalarial | wikipedia.org |

| Bosutinib | Anticancer (Kinase inhibitor) | nih.gov |

| Lenvatinib | Anticancer (Kinase inhibitor) | nih.gov |

| Tafamidis | TTR amyloidogenesis inhibitor | nih.gov |

Utilization as Versatile Building Blocks in Organic Synthesis

The core structure of this compound makes it a versatile building block in organic synthesis, allowing for the creation of more complex molecules. tandfonline.com The synthesis of quinoline derivatives can be achieved through various established methods, which highlights the adaptability of the quinoline scaffold for further chemical transformations. tandfonline.commdpi.com

Classic synthetic routes to quinoline-4-carboxylic acids, the parent structures of the title compound, include the Pfitzinger and Doebner reactions. researchgate.net The Pfitzinger reaction, for example, involves the condensation of isatin (B1672199) with a carbonyl compound to form the quinoline-4-carboxylic acid. researchgate.netnih.gov Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions like the Suzuki reaction, have expanded the toolkit for modifying the quinoline core, enabling the introduction of a wide variety of substituents. nih.govnih.gov

The acetic acid side chain of this compound provides a reactive handle for further derivatization. For instance, the carboxylic acid group can be converted into esters, amides, or other functional groups, leading to the generation of a library of related compounds with potentially diverse biological activities. This versatility is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to identify the key structural features responsible for its biological effects. acs.org

Exploration in Agricultural Chemistry for Crop Protection and Growth Regulation

Beyond medicinal chemistry, quinoline derivatives are being explored for their potential applications in agriculture. benthamdirect.comnih.gov The unique structural features of the quinoline scaffold have shown promise in the development of new pesticides, herbicides, and plant growth regulators. acs.orgnih.gov

Research has demonstrated that certain quinoline derivatives exhibit significant fungicidal and nematocidal activities. researchgate.net For example, some derivatives have been shown to be effective against Botrytis cinerea, a fungus that causes grey mold disease in a wide variety of crops. researchgate.net The structure-activity relationship studies in this area suggest that the quinoline moiety is essential for the observed biological efficacy. researchgate.net

Furthermore, some quinoline derivatives have been investigated as plant growth regulators. researchgate.net For instance, studies have shown that certain trimethyl-dihydroquinoline derivatives can increase the height of ornamental plant seedlings. researchgate.net The oxidation of quinoline can also lead to quinolinic acid, which is a precursor to an herbicide. wikipedia.org These findings suggest that this compound and its derivatives could be investigated for similar applications in crop protection and growth enhancement.

Table 2: Agricultural Applications of Quinoline Derivatives

| Application | Example of Activity | Reference |

|---|---|---|

| Fungicide | Activity against Botrytis cinerea | researchgate.net |

| Nematicide | Control of root-knot nematodes | researchgate.net |

| Herbicide | Precursor to the herbicide "Assert" | wikipedia.org |

| Plant Growth Regulation | Increased seedling height in ornamental plants | researchgate.net |

Development of Novel and Sustainable Synthetic Pathways

The synthesis of quinoline derivatives has traditionally relied on methods that often require harsh reaction conditions, such as high temperatures and the use of hazardous chemicals. tandfonline.comtandfonline.com These classical methods include the Skraup, Doebner-von Miller, and Friedlander syntheses. tandfonline.comresearchgate.net However, there is a growing emphasis on the development of green and sustainable synthetic approaches to minimize the environmental impact of chemical manufacturing. nih.govijpsjournal.com

Recent research has focused on developing more environmentally friendly methods for quinoline synthesis. tandfonline.com These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.nettandfonline.com

Use of green solvents: Solvents like water, ethanol (B145695), and deep eutectic solvents are being explored as greener alternatives to traditional organic solvents. tandfonline.comijpsjournal.com

One-pot multicomponent reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from multiple starting materials, which increases efficiency and reduces waste. rsc.org

Catalytic approaches: The use of catalysts, including environmentally benign options like formic acid, can lead to milder reaction conditions and improved selectivity. ijpsjournal.com

The development of such sustainable pathways for the synthesis of this compound and related compounds is crucial for their potential large-scale production and application. researchgate.net

Integration with Advanced Chemoinformatics and Artificial Intelligence for De Novo Compound Design

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery and molecular design. nih.govmdpi.com These computational tools are being increasingly applied to the design and optimization of quinoline derivatives. researchgate.netresearchgate.netmdpi.com

Machine learning models, a subset of AI, can be trained on large datasets of chemical structures and their biological activities to predict the properties of new, untested compounds. researchgate.netmdpi.com This approach, known as quantitative structure-activity relationship (QSAR) modeling, can help to prioritize which derivatives of a lead compound, such as this compound, are most likely to be active, thereby reducing the time and cost of experimental screening. mdpi.comresearchgate.net

Q & A

Q. What are the key considerations for synthesizing 2-(2-Cyclopentylquinolin-4-yl)acetic acid with high purity?

To achieve high-purity synthesis, focus on:

- Reaction stoichiometry : Use precise molar ratios of reactants (e.g., cyclopentylquinoline precursors and acetic acid derivatives) to minimize side products.

- Temperature control : Maintain optimal reaction temperatures (e.g., room temperature for bromination in acetic acid, as demonstrated in analogous syntheses) to prevent decomposition .

- Purification : Employ recrystallization or column chromatography, followed by characterization via NMR and melting point analysis to confirm purity .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Core methods include:

- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and cyclopentyl/quinoline integration.

- Single-crystal X-ray diffraction : To resolve molecular geometry and confirm stereochemistry, using programs like SHELX for refinement .

- Mass spectrometry : To validate molecular weight and fragmentation patterns .

Q. How should researchers safely handle this compound in laboratory settings?

Follow these protocols:

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .

- Ventilation : Handle in a fume hood to avoid inhalation of vapors or dust.

- Waste disposal : Adhere to institutional guidelines for chemical waste, particularly for halogenated byproducts .

Advanced Research Questions

Q. How can X-ray crystallography data be optimized for accurate determination of the compound’s molecular structure?

Key steps include:

- Data collection : Use high-resolution detectors (e.g., Bruker SMART APEXII) and low-temperature (e.g., 120 K) measurements to reduce thermal motion artifacts .

- Hydrogen bonding analysis : Identify motifs like dimers, commonly observed in carboxylic acid derivatives, to validate packing arrangements .

- Refinement with SHELX : Apply constraints for H-atom positions (e.g., ) and exclude outlier reflections using statistical filters (e.g., -filter) .

Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling predictions?

Address contradictions via:

- Cross-validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values to identify mismatches in substituent effects .

- Torsional angle adjustments : Refine computational models using crystallographic data (e.g., dihedral angles between quinoline and cyclopentyl groups) .

- Sensitivity analysis : Test the impact of solvent effects or protonation states on computational outcomes .

Q. What methodologies address challenges in refining hydrogen atom positions in crystallographic studies?

Advanced strategies involve:

- Constrained refinement : Fix H-atom positions using idealized geometries (e.g., for sp carbons) while allowing heavier atoms to refine freely .

- Dynamic disorder modeling : For flexible cyclopentyl groups, apply multi-conformational models to improve electron density maps .

- Validation tools : Use residual density plots and metrics to assess refinement quality .

Data Contradiction Analysis

Q. How should conflicting solubility data from different solvents be interpreted?

- Methodological review : Ensure consistent temperature and concentration thresholds across experiments. For example, DMSO solubility discrepancies may arise from hydration states .

- Hansen solubility parameters : Compare solvent polarity () with the compound’s calculated parameters to predict optimal dissolution conditions .

Q. What steps mitigate inconsistencies in biological activity assays (e.g., IC variability)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.